1-溴庚烷-2-酮

描述

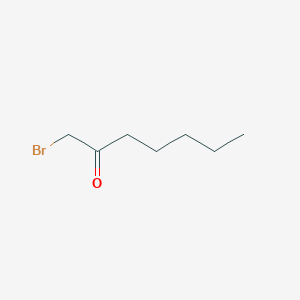

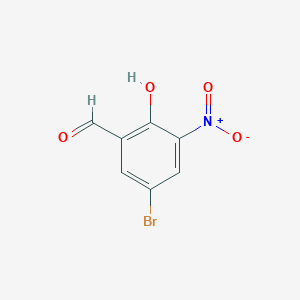

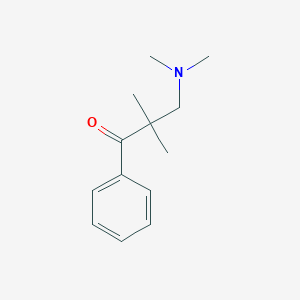

1-Bromoheptan-2-one is a brominated ketone that serves as a building block in organic synthesis. It is characterized by the presence of a bromine atom on the first carbon and a ketone functional group on the second carbon of a heptane chain. The compound is of interest due to its potential applications in the synthesis of various organic molecules and its involvement in different chemical reactions.

Synthesis Analysis

The synthesis of brominated organic compounds like 1-Bromoheptan-2-one often involves the use of reagents that can introduce bromine atoms into organic substrates. For instance, 1-bromo-1-lithioethene is a practical reagent that can undergo clean 1,2-addition with ketones to afford brominated alcohols . Similarly, the synthesis of a 1-bromoalumole demonstrates the potential of brominated intermediates for the functionalization of other compounds . Although these examples do not directly describe the synthesis of 1-Bromoheptan-2-one, they provide insight into the methodologies that could be applied for its preparation.

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized by the influence of the bromine atom on the overall geometry and reactivity. For example, the dimeric structure of a 1-bromoalumole in the crystalline state and the specific crystalline structure of 1-bromo-1-lithioethene highlight the impact of bromine on the molecular architecture. These structural features can affect the reactivity and selectivity of the molecules in subsequent chemical reactions.

Chemical Reactions Analysis

1-Bromoheptan-2-one can participate in various chemical reactions due to its functional groups. The reactivity of similar brominated compounds has been explored in different contexts. For example, 1-bromo-3-buten-2-one has been investigated as a building block for organic synthesis, where it can undergo reduction and react with primary amines and activated methylene compounds . Additionally, brominated compounds can be involved in intramolecular reactions, such as the intramolecular Darzens reaction and electrocyclic reactions , leading to the formation of cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromoheptan-2-one would be influenced by the presence of the bromine atom and the ketone group. Bromine is a heavy atom that can impart significant mass and polarizability to the molecule, potentially affecting its boiling point, density, and refractive index. The ketone group is a polar functional group that can engage in hydrogen bonding and other dipole-dipole interactions, influencing the compound's solubility and reactivity. While the provided papers do not directly report the physical and chemical properties of 1-Bromoheptan-2-one, they do offer insights into the behavior of structurally related brominated compounds [1-10].

科学研究应用

肝细胞中谷胱甘肽耗竭:已研究了 1-溴庚烷-2-酮对大鼠肝细胞中细胞内谷胱甘肽 (GSH) 水平的影响。发现它可以显着耗尽细胞 GSH 水平而不会引起细胞毒性,使其可用于研究 GSH 在异源生物细胞毒性中的作用 (Khan 和 O'Brien,1991)。

在石墨上的自组装:当在石墨上形成自组装单层时,1-溴庚烷-2-酮表现出独特的结构特性。这包括独特的人字形结构和溴原子的头对头组装,这对于理解表面化学和材料科学应用至关重要 (Florio 等人,2008)。

密度测量:1-溴庚烷-2-酮的密度已在一定温度范围内测量,为热物理性质研究和化学工程应用提供了基本数据 (Bolotnikov 等人,2007)。

单层吸附研究:已经对 1-溴庚烷-2-酮在石墨上的吸附进行了研究,包括 X 射线衍射和差示扫描量热法研究。这项研究对于理解分子相互作用和吸附现象非常重要 (Sun 等人,2012)。

粘度和热力学研究:已报道 1-溴庚烷-2-酮粘度的实验数据,有助于更好地了解其在各种温度条件下的行为。这对于流体动力学和化工工艺设计中的应用至关重要 (Ryshkova 等人,2020)。

热容和可压缩性:对 1-溴庚烷-2-酮的等压热容和等温可压缩性的研究提供了对其波动特性和体积波动的见解,这对于材料科学和热力学研究非常重要 (Korotkovskii 等人,2016)。

安全和危害

属性

IUPAC Name |

1-bromoheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTWZRNOJCMIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498022 | |

| Record name | 1-Bromoheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromoheptan-2-one | |

CAS RN |

16339-93-8 | |

| Record name | 1-Bromoheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)